

Application Notes and Protocols for NMR Spectroscopy of α-L-Sorbofuranose

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Compound of Interest		
Compound Name:	alpha-L-sorbofuranose	
Cat. No.:	B15176899	Get Quote

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Introduction

 α -L-Sorbofuranose is a monosaccharide belonging to the ketose family. As a furanose, it possesses a five-membered ring structure. The characterization of such carbohydrates is crucial in various fields, including drug development, where understanding the three-dimensional structure and conformation is essential for studying interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of carbohydrates in solution.[1] It provides detailed information on the connectivity of atoms and the stereochemistry of the molecule. However, the NMR analysis of reducing sugars like L-sorbose in solution is often complicated by the presence of multiple tautomers in equilibrium, including α and β anomers of both furanose and pyranose ring forms. [2] This application note provides an overview of the NMR spectroscopy of α -L-sorbofuranose, including typical chemical shift ranges, and a general protocol for sample preparation and data acquisition. Due to the limited availability of specific experimental NMR data for α -L-sorbofuranose, data for a protected derivative, 2,3:4,6-di-O-isopropylidene- α -L-sorbofuranose, is presented to provide insight into the backbone structure.

Structural Information

The structure of α -L-sorbofuranose is depicted below:

Structure of α -L-Sorbofuranose.



Quantitative NMR Data

Precise, experimentally determined 1H and ^{13}C NMR data for unprotected α -L-sorbofuranose in solution is not readily available in the public domain. This is likely due to the complex equilibrium of L-sorbose in solution, which results in a mixture of α - and β -pyranose and furanose forms, making the isolation and characterization of a single tautomer challenging.

However, data for a structurally related compound, 2,3:4,6-di-O-isopropylidene- α -L-sorbofuranose, where the hydroxyl groups are protected, provides valuable information about the chemical shifts of the carbon backbone in a locked furanose conformation.

Table 1: ¹³C NMR Chemical Shifts for 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

Carbon Atom	Chemical Shift (δ) in ppm	
C1	Not available	
C2	Not available	
C3	Not available	
C4	Not available	
C5	Not available	
C6	Not available	
Isopropylidene CH₃	Not available	
Isopropylidene C	Not available	

Note: Specific chemical shift values for the carbon atoms of 2,3:4,6-di-O-isopropylidene- α -L-sorbofuranose were not found in the performed searches. The CAS number for this compound is 17682-70-1.[3] Researchers would need to acquire the spectrum experimentally or find it in a specialized database.

For general guidance, typical chemical shift ranges for carbohydrates are provided below.

Table 2: Typical NMR Chemical Shift Ranges for Carbohydrates[1]



Nucleus	Functional Group	Chemical Shift (δ) in ppm
¹H	Anomeric (H-1)	4.5 - 5.5
¹H	Ring Protons	3.0 - 4.5
13C	Anomeric (C-1)	90 - 110
13C	Ring Carbons (C-O)	60 - 90
13 C	Exocyclic (CH ₂ OH)	~60 - 65

Experimental Protocols

The following is a general protocol for the NMR analysis of a monosaccharide like L-sorbose.

1. Sample Preparation

- Solvent Selection: Deuterium oxide (D₂O) is the most common solvent for carbohydrate NMR as it is a good solvent for polar molecules and does not produce a large interfering solvent signal in the ¹H spectrum.[4] Other deuterated solvents like DMSO-d₆ can be used if the sample is not soluble in water or to observe exchangeable protons (e.g., hydroxyl groups).[5][6]
- Sample Concentration: For a standard 5 mm NMR tube, a concentration of 5-25 mg of the carbohydrate in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[4]
- Internal Standard: For accurate chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is commonly used, with its methyl signal set to 0.00 ppm.

Procedure:

- \circ Weigh the desired amount of α -L-sorbofuranose into a clean, dry vial.
- Add the appropriate volume of deuterated solvent (e.g., D₂O).



- o Gently vortex or sonicate the vial to ensure complete dissolution.
- If an internal standard is used, add a small, known amount.
- Transfer the solution to a clean NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.
- The final sample height in the tube should be approximately 4-5 cm.

2. NMR Data Acquisition

- Instrumentation: A high-field NMR spectrometer (500 MHz or higher is recommended for better spectral dispersion of carbohydrate signals) equipped with a probe suitable for ¹H and ¹³C detection.[1]
- 1H NMR Experiment:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used. To suppress the residual HDO signal from the D₂O solvent, a presaturation pulse program (e.g., 'zgpr') is often employed.
 - Acquisition Parameters:
 - Spectral Width (SW): ~10-12 ppm
 - Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
 - Relaxation Delay (D1): 1-5 seconds.
 - Acquisition Time (AQ): 2-4 seconds.
- ¹³C NMR Experiment:
 - Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.
 - Acquisition Parameters:

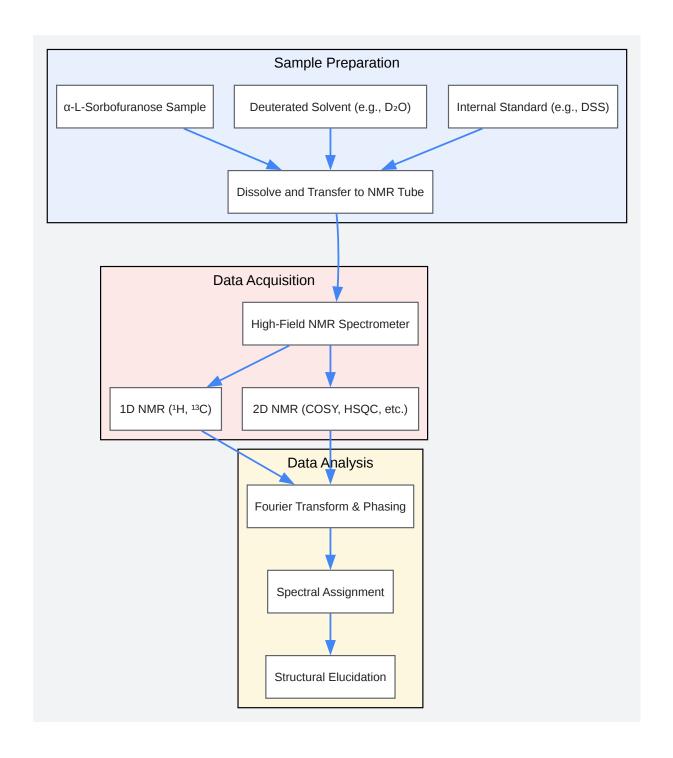


- Spectral Width (SW): ~150-200 ppm
- Number of Scans (NS): This will vary significantly based on concentration and can range from several hundred to several thousand scans.
- Relaxation Delay (D1): 2-5 seconds.
- 2D NMR Experiments: To aid in the complete assignment of the complex spectra arising from the tautomeric mixture, a suite of 2D NMR experiments is highly recommended:
 - COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings within the same spin system (i.e., within a single tautomer).
 - TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, which is very useful for identifying all the protons belonging to a specific furanose or pyranose ring.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This is a powerful experiment for assigning carbon resonances based on their attached proton assignments.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between protons and carbons, which can help in confirming assignments and identifying linkages in more complex structures.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the conformation and stereochemistry of the molecule.

Workflow for NMR Analysis of α-L-Sorbofuranose

The following diagram illustrates a typical workflow for the NMR analysis of a carbohydrate sample like α -L-sorbofuranose.





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General workflow for NMR analysis.



Conclusion

The NMR spectroscopic analysis of α -L-sorbofuranose presents challenges due to the equilibrium of multiple tautomers in solution. While specific, experimentally verified 1H and ^{13}C NMR data for the unprotected furanose form are scarce, a general understanding of carbohydrate NMR and data from protected derivatives can guide researchers in their structural elucidation efforts. The provided protocol offers a starting point for sample preparation and data acquisition. For unambiguous structural assignment, a combination of 1D and 2D NMR experiments is essential. Further research to isolate or favor the formation of the α -L-sorbofuranose tautomer would be beneficial for obtaining a clean and assignable NMR spectrum.

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